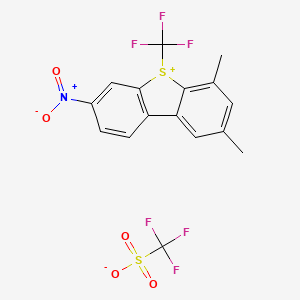

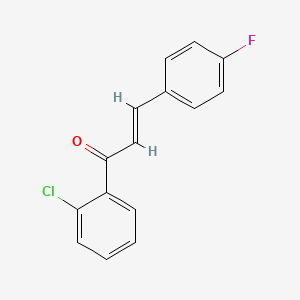

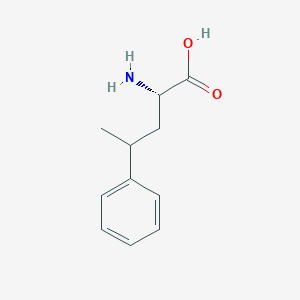

![molecular formula C8H12ClN3O2 B6354437 2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione CAS No. 179756-87-7](/img/structure/B6354437.png)

2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione

Übersicht

Beschreibung

“2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione” is a derivative of 1,2,4-triazine . Triazines are a class of nitrogen-containing heterocycles . They have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .

Synthesis Analysis

The synthesis of triazine derivatives often involves the use of cyanuric chloride . A range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines can be prepared from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The complete range of 2,4,6-trisubstituted-1,3,5-triazines can be obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .Molecular Structure Analysis

The molecular structure of “this compound” would be similar to other 1,2,4-triazine derivatives. The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For instance, 2,4-dimethyl-1,2,4-triazine-3,5 (2 H)-dione undergoes acetone-sensitized regioselective cycloaddition to ethyl vinyl ether yielding labile azetidine cycloadducts .Wissenschaftliche Forschungsanwendungen

2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione has been studied for its potential applications in various scientific fields. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds. In biochemistry, this compound has been used as a reagent for the synthesis of various peptides and proteins. In pharmacology, this compound has been studied for its potential to inhibit the activity of enzymes involved in the synthesis of various hormones and neurotransmitters.

Wirkmechanismus

Target of Action

It is known that 1,3,5-triazines, a class of compounds to which this molecule belongs, have been used in various applications, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .

Mode of Action

It is known that 1,3,5-triazines can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that some 1,3,5-triazines have significant biological properties, suggesting that they may affect various biochemical pathways .

Result of Action

It is known that some 1,3,5-triazines display important biological properties, suggesting that they may have significant molecular and cellular effects .

Action Environment

It is known that a light-induced method is developed for synthesizing azauracils, a class of compounds related to 1,3,5-triazines . This suggests that light may play a role in the compound’s action environment.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively non-toxic and has a low melting point, making it easy to handle and store. However, this compound is not soluble in water, making it difficult to dissolve and use in aqueous solutions.

Zukünftige Richtungen

There are a number of potential future directions for the use of 2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione. One potential direction is to investigate its potential as a therapeutic agent. Another potential direction is to investigate its potential as a tool for drug delivery. Additionally, this compound could be further studied for its potential to modulate the activity of various hormones and neurotransmitters. Finally, this compound could be further studied for its potential to inhibit the activity of enzymes involved in the synthesis of various hormones and neurotransmitters.

Eigenschaften

IUPAC Name |

2-(4-chlorobutyl)-4-methyl-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O2/c1-11-7(13)6-10-12(8(11)14)5-3-2-4-9/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQJGCWRNIVFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=NN(C1=O)CCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

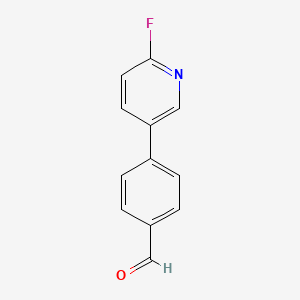

![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)